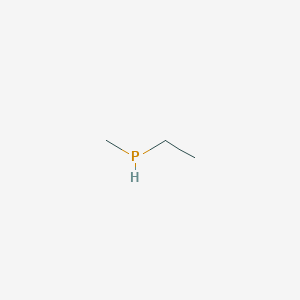
Ethyl(methyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(methyl)phosphane is a tertiary phosphine compound characterized by the presence of one ethyl group and one methyl group attached to a phosphorus atom. This compound is part of a broader class of organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl(methyl)phosphane can be synthesized through several methods. One common approach involves the reaction of ethylphosphine with methyl iodide under controlled conditions. Another method includes the use of Grignard reagents, where ethylmagnesium bromide reacts with methylphosphine chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(methyl)phosphane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phosphine oxides.
Substitution: Participates in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Complexation: Forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Nucleophiles: Halides, alkoxides.
Transition Metals: Palladium, platinum.
Major Products
Phosphine Oxides: Formed through oxidation.
Phosphonium Salts: Result from nucleophilic substitution.
Metal Complexes: Produced in complexation reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl(methyl)phosphane has several applications in scientific research:
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Materials Science: Incorporated into the synthesis of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism by which ethyl(methyl)phosphane exerts its effects involves its ability to donate electron density through the phosphorus atom. This electron-donating capability makes it an effective ligand in catalysis, where it stabilizes transition metal complexes and facilitates various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphosphane: Contains two methyl groups attached to phosphorus.
Diethylphosphane: Contains two ethyl groups attached to phosphorus.
Methyl(phenyl)phosphane: Contains one methyl group and one phenyl group attached to phosphorus.
Uniqueness
Ethyl(methyl)phosphane is unique due to its specific combination of ethyl and methyl groups, which imparts distinct steric and electronic properties. These properties influence its reactivity and suitability for various applications, making it a valuable compound in both academic and industrial research .
Eigenschaften
CAS-Nummer |
5849-95-6 |
|---|---|
Molekularformel |
C3H9P |
Molekulargewicht |
76.08 g/mol |
IUPAC-Name |
ethyl(methyl)phosphane |
InChI |
InChI=1S/C3H9P/c1-3-4-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
BXDCELKJGGVUHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


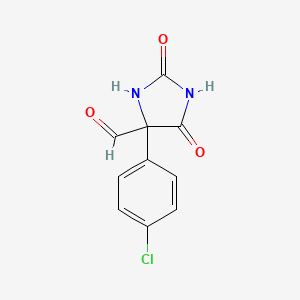
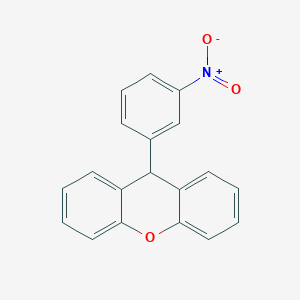
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
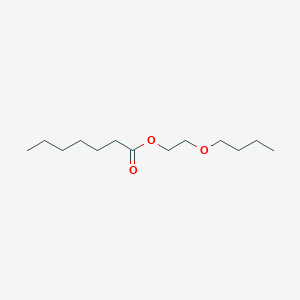
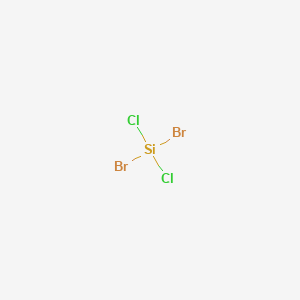
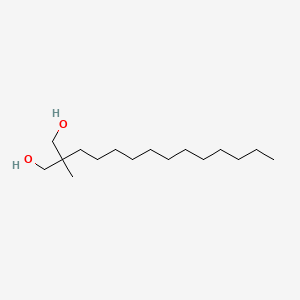
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
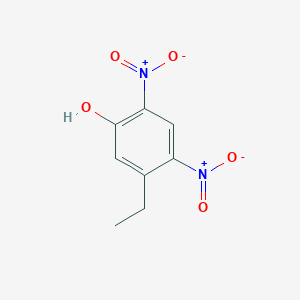


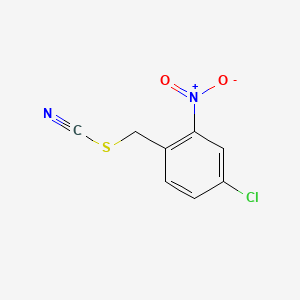
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)

